Transcarbonation Rate: BMSC vs. DPC Analogue
In a head-to-head kinetic study using octylphenol as a monofunctional model nucleophile to prevent oligomerization, the forward rate coefficient (k₁) for formation of the half-product (mono-substituted carbonate) was determined to be 1.60 × 10⁻² L·mol⁻¹·s⁻¹ for BMSC vs. 5.30 × 10⁻⁴ L·mol⁻¹·s⁻¹ for the DPC analogue di(para-cumylphenyl) carbonate (DPCPC), representing an approximately 30-fold reactivity advantage for BMSC [1]. The rate coefficient for full product formation (k₃) was 1.80 × 10⁻³ L·mol⁻¹·s⁻¹ for BMSC vs. 2.00 × 10⁻⁴ L·mol⁻¹·s⁻¹ for DPCPC, a 9-fold advantage [1]. All experiments were conducted at 180 °C under pseudo-second-order kinetic conditions, with reaction progress monitored by HPLC [1].
| Evidence Dimension | Forward transcarbonation rate coefficient k₁ (half-product formation) and k₃ (full product formation) |
|---|---|
| Target Compound Data | k₁ = 1.60 × 10⁻² L·mol⁻¹·s⁻¹; k₃ = 1.80 × 10⁻³ L·mol⁻¹·s⁻¹ |
| Comparator Or Baseline | DPCPC (DPC analogue): k₁ = 5.30 × 10⁻⁴ L·mol⁻¹·s⁻¹; k₃ = 2.00 × 10⁻⁴ L·mol⁻¹·s⁻¹ |
| Quantified Difference | k₁(BMSC)/k₁(DPCPC) ≈ 30; k₃(BMSC)/k₃(DPCPC) ≈ 9 |
| Conditions | Model transcarbonation with octylphenol at 180 °C, pseudo-second-order kinetics, HPLC quantification |
Why This Matters
A 30-fold higher forward rate coefficient directly translates into dramatically shorter polymerization cycle times in commercial melt polycarbonate production, reducing energy consumption and thermal degradation of the polymer.
- [1] Kamps, J. H.; Hoeks, T.; Kung, E.; Lens, J. P.; McCloskey, P. J.; Noordover, B. A. J.; Heuts, J. P. A. Activated Carbonates: Enabling the Synthesis of Differentiated Polycarbonate Resins via Melt Transcarbonation. Polym. Chem. 2016, 7, 5294–5303. Table 2. View Source
